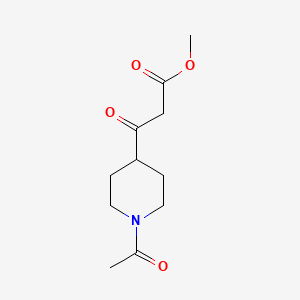
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate
概要
説明
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate typically involves the reaction of piperidine derivatives with acylating agents. One common method involves the acylation of 4-piperidone with acetic anhydride, followed by esterification with methyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the acylation and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and analgesic properties . The compound’s effects are mediated through the modulation of lipid signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl 3-(1-benzylpiperidin-4-yl)-3-oxopropanoate
- Methyl 3-(1-phenylpiperidin-4-yl)-3-oxopropanoate
- Methyl 3-(1-cyclohexylpiperidin-4-yl)-3-oxopropanoate
Uniqueness
Methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate is unique due to its specific acetyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its specific structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry research.
特性
IUPAC Name |
methyl 3-(1-acetylpiperidin-4-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)12-5-3-9(4-6-12)10(14)7-11(15)16-2/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGSEACGTNCSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)





![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)




![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)
